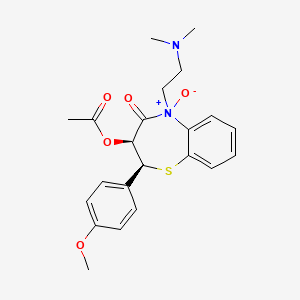

Diltiazem N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diltiazem N-oxide is a metabolite of Diltiazem , which is a calcium channel blocker widely used in the treatment of angina and hypertension . It works by affecting the movement of calcium into the cells of the heart and blood vessels .

Synthesis Analysis

The synthesis and spectroscopic characterization of eight major cis-diltiazem metabolites, including this compound, have been described . These compounds have been recently reported and have not previously been synthesized .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H26N2O5S .

Chemical Reactions Analysis

This compound is one of the major metabolites of Diltiazem. The metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as PubChem .

Applications De Recherche Scientifique

1. Calcium Antagonistic Activity

Diltiazem, including its metabolite diltiazem N-oxide, has been studied for its role as a calcium antagonist, primarily used in treating conditions like angina and hypertension. Although specific studies on this compound are limited, its parent compound, diltiazem, and other metabolites have demonstrated significant calcium antagonistic activities. This activity is crucial in understanding the drug's vasorelaxant effects, as explored in research by Li et al. (1992) (Li et al., 1992).

2. Pharmacokinetic Properties

Clozel et al. (1984) focused on the pharmacokinetic properties of diltiazem and its metabolites, including N-oxide forms. This study details a method for determining diltiazem and its metabolites in urine, shedding light on the drug's metabolism and excretion processes (Clozel et al., 1984).

3. Photostability and Phototoxicity

Andrisano et al. (2001) investigated the photostability of diltiazem, including the formation of diltiazem-S-oxide (a similar N-oxide derivative) under UVA-UVB radiation. This study provides insights into the drug's stability and potential phototoxicity, which are essential for its safe use and storage (Andrisano et al., 2001).

4. Anti-inflammatory and Neuroprotective Effects

Zhou et al. (2017) explored the protective effects of diltiazem against oxidative stress in endothelial cells, which could be indirectly relevant to understanding the properties of its N-oxide form. This research points to the potential broader implications of diltiazem metabolites in reducing cellular stress (Zhou et al., 2017).

5. Ionic Liquids for Transdermal Drug Delivery

Monti et al. (2017) examined the use of ionic liquids to enhance transdermal delivery of diltiazem. Although not directly focused on N-oxide, this study contributes to understanding different delivery methods, which could affect the bioavailability and efficacy of various diltiazem forms, including N-oxide (Monti et al., 2017).

Mécanisme D'action

Target of Action

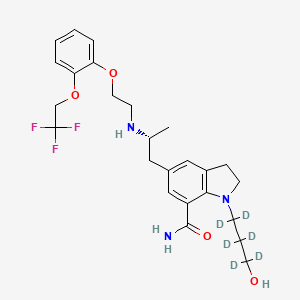

Diltiazem N-oxide, also known as [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate, primarily targets calcium channels in cardiac and vascular smooth muscle . These channels play a crucial role in the regulation of muscle contraction and relaxation, and thus, the overall cardiovascular function.

Mode of Action

This compound works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation and a reduction in heart rate .

Biochemical Pathways

The compound is metabolized through various biochemical pathways. It undergoes N-dealkylation and N-oxidation . N-dealkylation of N,N-dialkylamino moieties can result in the retention, attenuation, or loss of pharmacologic activities of metabolites compared to their parent drugs . Only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is metabolized into several metabolites, including N-monodesmethyl DTZ (MA), deacetyl DTZ (M1), deacetyl N-monodesmethyl DTZ (M2), deacetyl O-desmethyl DTZ (M4), deacetyl DTZ N-oxide (M1NO), and deacetyl N,O-didesmethyl DTZ (M6) . The terminal half-lives (t1/2) of M1 and M2 are considerably longer than those of DTZ and MA . Less than 5% of the dose is excreted as unchanged DTZ in the urine over a 24-hour period .

Result of Action

The action of this compound results in potent vasodilation, making it clinically useful as an antihypertensive, anti-arrhythmic, and anti-anginal agent . It is used for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Safety and Hazards

Orientations Futures

While both secondary and tertiary alkylamino moieties (open chain aliphatic or heterocyclic) are metabolized by CYP450 isozymes oxidative N-dealkylation, only tertiary alkylamino moieties are subject to metabolic N-oxidation by Flavin-containing monooxygenase (FMO) to give N-oxide products . This could provide a direction for future research.

Propriétés

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYITXJQDGPHNJ-JBAPTLGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the calcium antagonistic activity of diltiazem N-oxide?

A1: The provided research states that the calcium antagonistic activities of diltiazem and its metabolites were studied, except for this compound [, ]. Therefore, the exact potency and activity of this compound on calcium channels are not described in these studies.

Q2: How does the presence of this compound in plasma compare to other diltiazem metabolites?

A2: The research by Chen et al. [] found that this compound (M1-NO) was present in the plasma of two volunteers after a single 90mg oral dose of diltiazem. While its presence was confirmed, the study highlights that other metabolites like deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) were present at comparable or higher concentrations than M1-NO. This suggests that while this compound is present in plasma, its relative abundance compared to other metabolites might be lower.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-chloro-N-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]benzamide](/img/structure/B587657.png)

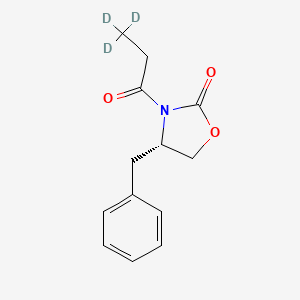

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)